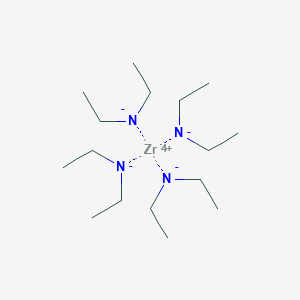
テトラキス(ジエチルアミノ)ジルコニウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tetrakis(diethylamino)zirconium is an organometallic compound with the chemical formula C₁₆H₄₀N₄Zr. It is commonly used as a precursor in the deposition of zirconium-containing thin films, particularly in the semiconductor industry. This compound is known for its high volatility and reactivity, making it suitable for various chemical vapor deposition (CVD) processes .
科学的研究の応用
Tetrakis(diethylamino)zirconium has numerous applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of various zirconium-containing compounds and materials.
Biology and Medicine: While its direct applications in biology and medicine are limited, its derivatives and related compounds are explored for potential biomedical applications.
Industry: It is extensively used in the semiconductor industry for the deposition of zirconium nitride (ZrN) and zirconium dioxide (ZrO₂) thin films.
作用機序
Target of Action
Tetrakis(diethylamino)zirconium (TDZ) is primarily used as a precursor for the deposition of zirconium-based thin films . These films find applications in various fields, including microelectronics and gas sensors . TDZ is also used in the synthesis of zirconium complexes, which act as catalytic precursors for organic chemical reactions .
Mode of Action
The mode of action of TDZ involves its interaction with β-ketoimines . This interaction leads to an amine substitution reaction, yielding novel monomeric heteroleptic mixed amido-ketoiminato complexes . The type of complex formed depends on the ratio of the ligand to zirconium .
Biochemical Pathways
The biochemical pathways affected by TDZ primarily involve the deposition of zirconium oxide (ZrO2) thin films . The low decomposition temperature facilitated by the stepwise elimination of the ketominate ligand from the complex and the stability of the complexes obtained in air as well as in solution makes them highly suitable for solution-based processing of ZrO2 thin films .
Result of Action
The primary result of TDZ’s action is the formation of high-quality ZrO2 films . These films are characterized by their structure, morphology, composition, and optical properties . They exhibit an optical transmittance above 90%, indicating their potential for use in various applications .
Action Environment
The action of TDZ is influenced by environmental factors such as temperature and air exposure . The stability of the complexes obtained in air and the low decomposition temperature of the compound make it suitable for use in various environments . It’s important to handle tdz with care due to its reactivity and potential for causing irritation .
準備方法
Synthetic Routes and Reaction Conditions
Tetrakis(diethylamino)zirconium can be synthesized through the reaction of zirconium tetrachloride with diethylamine. The reaction typically occurs in an inert atmosphere to prevent contamination and involves the following steps:
- Dissolving zirconium tetrachloride in an organic solvent such as toluene.
- Adding diethylamine to the solution while maintaining a low temperature to control the reaction rate.
- Allowing the reaction to proceed, resulting in the formation of tetrakis(diethylamino)zirconium and ammonium chloride as a byproduct .
Industrial Production Methods
In industrial settings, the production of tetrakis(diethylamino)zirconium often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of impurities and byproducts. The final product is typically purified through distillation or recrystallization .
化学反応の分析
Types of Reactions
Tetrakis(diethylamino)zirconium undergoes various chemical reactions, including:
Substitution Reactions: It can react with different ligands, leading to the formation of new zirconium complexes.
Oxidation Reactions: It can be oxidized to form zirconium dioxide (ZrO₂) under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include β-ketoimines and other amines.
Oxidation Reactions: Oxidizing agents such as oxygen or ozone can be used, often at elevated temperatures to facilitate the reaction.
Major Products Formed
Substitution Reactions: The major products are new zirconium complexes with different ligands.
Oxidation Reactions: The primary product is zirconium dioxide (ZrO₂), which is widely used in various industrial applications.
類似化合物との比較
Similar Compounds
Tetrakis(dimethylamino)zirconium: Similar in structure but with dimethylamino groups instead of diethylamino groups.
Zirconium tetrachloride: A simpler zirconium compound used in various chemical reactions and as a precursor for other zirconium compounds.
Uniqueness
Tetrakis(diethylamino)zirconium is unique due to its high volatility and reactivity, making it particularly suitable for CVD processes. Its ability to form stable complexes with various ligands also makes it versatile for different chemical applications .
特性
CAS番号 |
13801-49-5 |
|---|---|
分子式 |
C16H40N4Zr |
分子量 |
379.74 g/mol |
IUPAC名 |
diethylazanide;zirconium(4+) |
InChI |
InChI=1S/4C4H10N.Zr/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 |
InChIキー |
GOVWJRDDHRBJRW-UHFFFAOYSA-N |
SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Zr+4] |
正規SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Zr+4] |
ピクトグラム |
Flammable; Corrosive; Irritant |
同義語 |
N-Ethylethanamine Zirconium(4+) Salt (4:1); Diethylamine Zirconium(4+) Salt; N-Ethylethanamine Zirconium(4+) Salt; Tetrakis(diethylamino)-Zirconium; Tetrakis(diethylamido)zirconium; Tetrakis(diethylaminato)zirconium; Tetrakis(diethylamino)zirconium; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


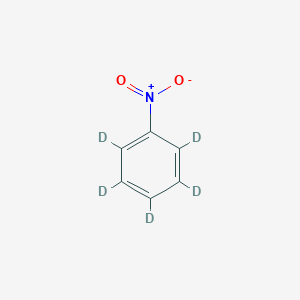
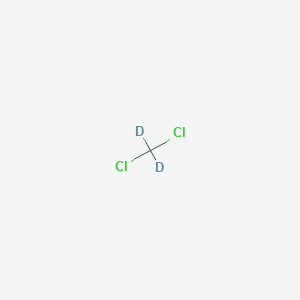
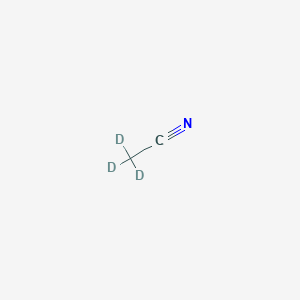
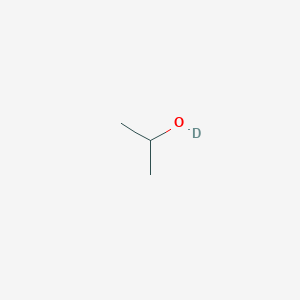
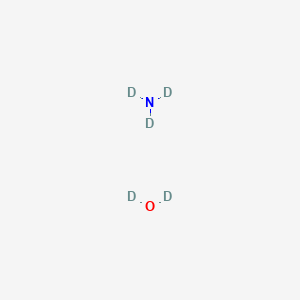
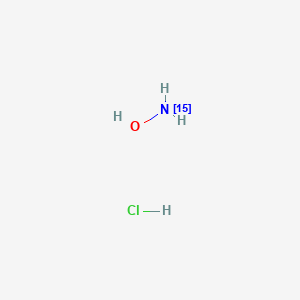
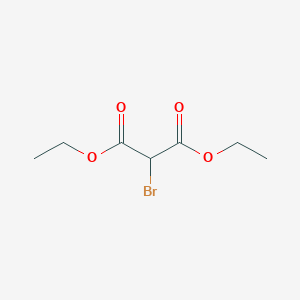
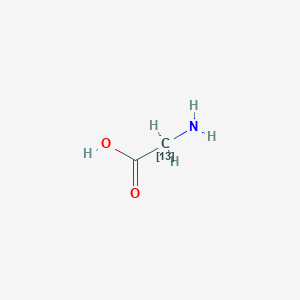
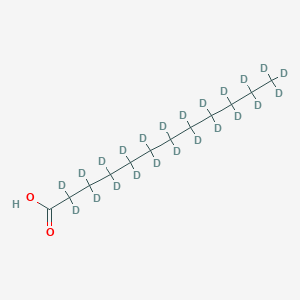
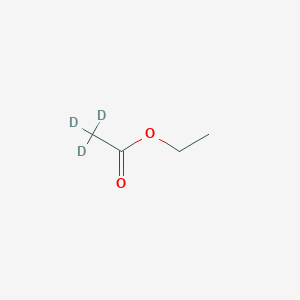
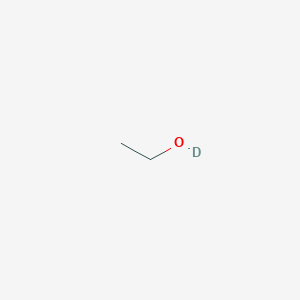
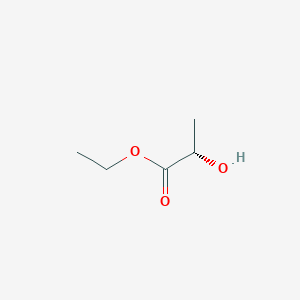
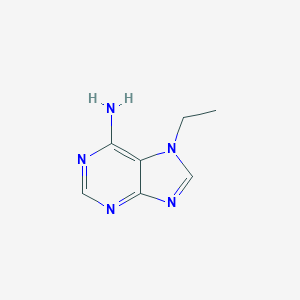
![2-[3-[Bis(2-chloroethyl)amino]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B32951.png)
